molecular formula C21H30O B13402919 Beta-Phenyllongifolol

Beta-Phenyllongifolol

Cat. No.: B13402919
M. Wt: 298.5 g/mol
InChI Key: FGZVLGOUUPQOAB-JOWTXAJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beta-Phenyllongifolol involves several steps, including catalytic reduction and the use of specific reagents. One common method involves the catalytic reduction of corresponding cyanides in methanolic ammonia . This method yields high purity and excellent results.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as liquid-liquid extraction, solid-phase extraction, and solid-phase microextraction, followed by high-performance liquid chromatography (HPLC) analysis to confirm the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Beta-Phenyllongifolol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Aromatic Substitution: Substituted phenols

Biological Activity

Beta-Phenyllongifolol (β-Phenyllongifolol) is a compound that has garnered interest due to its significant biological activity, particularly in the context of drug metabolism and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its role as an inhibitor of UDP-glucuronosyltransferases (UGTs) and cytochrome P450 enzymes, along with data tables and relevant case studies.

Overview of Biological Activity

This compound is primarily recognized for its inhibitory effects on UGT enzymes, particularly UGT2B7, which plays a crucial role in drug metabolism. This inhibition can significantly affect the pharmacokinetics of various drugs, including cannabinoids like cannabidiol (CBD).

Key Findings:

  • Inhibition Constant: β-Phenyllongifolol exhibits a potent inhibitory effect on UGT2B7 with an inhibition constant (KiK_i) of approximately 0.91 nM .
  • Impact on CBD Metabolism: In studies, β-Phenyllongifolol inhibited UGT-mediated depletion of CBD by up to 82%, making it a critical factor in predicting CBD systemic exposure and interactions with other drugs .

The biological activity of β-Phenyllongifolol is primarily attributed to its ability to inhibit specific metabolic enzymes:

  • UGT Inhibition:
    • UGT2B7: The most notable target for β-Phenyllongifolol, where it acts as a competitive inhibitor.
    • Other UGTs: It has also been shown to affect UGT1A9 and UGT2B4, although with less potency compared to UGT2B7 .
  • Cytochrome P450 (CYP) Interaction:
    • While β-Phenyllongifolol's primary action is on UGTs, it also interacts with CYP enzymes, albeit to a lesser extent. The inhibition rates for CYP2C19 and CYP3A were recorded at 5.7% and 6.5%, respectively .

Data Table: Inhibition Potency of this compound

EnzymeInhibition Constant (KiK_i)Percent Inhibition
UGT2B70.91 nM82%
UGT1A9Not specifiedModerate
UGT2B4Not specifiedLow
CYP2C19Not specified5.7%
CYP3ANot specified6.5%

Case Study 1: Impact on Cannabidiol Pharmacokinetics

In a study assessing the pharmacokinetics of CBD, the introduction of β-Phenyllongifolol resulted in significant alterations in CBD metabolism. The physiologically-based pharmacokinetic (PBPK) model developed indicated that the presence of β-Phenyllongifolol could lead to increased systemic exposure to CBD in both healthy adults and those with hepatic impairment .

Case Study 2: Drug-Drug Interactions

The potential for drug-drug interactions (DDIs) involving β-Phenyllongifolol was evaluated through a series of in vitro studies. The findings suggested that co-administration with drugs metabolized by UGT2B7 could lead to increased plasma concentrations of these drugs, necessitating careful monitoring in clinical settings .

Properties

Molecular Formula

C21H30O

Molecular Weight

298.5 g/mol

IUPAC Name

(S)-phenyl-[(8R,9R)-3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol

InChI

InChI=1S/C21H30O/c1-20(2)12-7-13-21(3)16-11-10-15(17(16)20)18(21)19(22)14-8-5-4-6-9-14/h4-6,8-9,15-19,22H,7,10-13H2,1-3H3/t15-,16?,17?,18+,19-,21?/m1/s1

InChI Key

FGZVLGOUUPQOAB-JOWTXAJYSA-N

Isomeric SMILES

CC1(CCCC2([C@@H]([C@H]3C1C2CC3)[C@@H](C4=CC=CC=C4)O)C)C

Canonical SMILES

CC1(CCCC2(C3C1C(C2C(C4=CC=CC=C4)O)CC3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.